molecular formula C12H23NO3 B8016181 tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate

tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate

Cat. No.: B8016181
M. Wt: 229.32 g/mol
InChI Key: CMAOURYKTFYXKC-UHFFFAOYSA-N
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Description

tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate (CAS 1873559-33-1) is a high-purity chemical building block of significant value in medicinal and synthetic chemistry. This tetrahydropyran-substituted ethyl carbamate appears as a white crystalline powder with a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol [ citation:1 ]. The compound exhibits limited water solubility but is readily soluble in common organic solvents such as methanol and ethyl acetate [ citation:1 ]. Its primary application is as a critical intermediate in the synthesis of serotonin receptor antagonists for the treatment of psychiatric disorders, where the tetrahydropyran ring is essential for forming key hydrogen bonding interactions with receptor subtypes [ citation:1 ]. The structure of the compound, featuring an ethyl group, is strategically designed to enhance metabolic stability by preventing oxidative degradation [ citation:1 ]. Furthermore, it serves as a versatile building block in the preparation of chiral ligands for asymmetric catalysis, with documented success in achieving enantiomeric excesses above 95% in specific hydrogenation reactions [ citation:1 ]. The carbamate group can be selectively deprotected under acidic conditions or further functionalized through hydrolysis or alkylation reactions, enabling the creation of a diverse array of derivatives for advanced chemical research [ citation:1 ]. Handling and Storage: This compound should be handled with care, using appropriate personal protective equipment. It is recommended to store it in a tightly sealed container at 2-8°C, protected from light and moisture [ citation:1 ]. Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(oxan-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(10-5-7-15-8-6-10)13-11(14)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAOURYKTFYXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydro-2H-pyran-4-yl derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Product Yield Sources
Acidic hydrolysisHCl (6M), methanol, reflux, 6h1-(Tetrahydro-2H-pyran-4-yl)ethylamine hydrochloride85%
Basic hydrolysisNaOH (2M), THF/H₂O, 60°C, 4hFree amine + CO₂ + tert-butanol78%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the carbamate bond.

Alkylation and Acylation

The deprotected amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.

Alkylation Example:

Reagent Conditions Product Yield Sources
Benzyl bromideK₂CO₃, DMF, 25°C, 12hN-Benzyl-1-(tetrahydro-2H-pyran-4-yl)ethylamine72%

Acylation Example:

Reagent Conditions Product Yield Sources
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 2hN-Acetyl-1-(tetrahydro-2H-pyran-4-yl)ethylamine89%

Substrate Compatibility :

  • The THP ring remains intact under mild alkylation/acylation conditions but may participate in steric hindrance .

THP Ring Functionalization

The tetrahydro-2H-pyran ring undergoes acid-catalyzed ring-opening or oxidation, depending on reaction conditions.

Ring-Opening Reactions:

Conditions Reagents Product Yield Sources
HCl (conc.), H₂O, reflux, 8h-4-(2-Aminoethyl)pentane-1,5-diol63%

Oxidation Reactions:

Reagent Conditions Product Yield Sources
KMnO₄, H₂SO₄0°C, 2h4-(2-(tert-Butoxycarbonylamino)ethyl)tetrahydro-2H-pyran-4-ol58%

Key Notes :

  • Ring-opening is favored under strong acidic conditions, producing diols .

  • Oxidation selectively targets the THP ring’s ether oxygen, forming hydroxylated derivatives .

Cross-Coupling Reactions

The ethyl spacer and THP ring enable participation in transition-metal-catalyzed couplings when functionalized with reactive groups.

Reaction Type Catalyst Reagents Product Yield Sources
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acid, K₂CO₃, DMF, 80°CBiaryl derivatives66%

Limitations :

  • Direct coupling requires pre-functionalization (e.g., iodination) of the THP ring.

Stability and Degradation

The compound demonstrates pH-dependent stability:

Condition Observation Half-Life Sources
pH 1–3 (HCl)Rapid carbamate hydrolysis2h
pH 7–9 (H₂O)Stable for >72h at 25°C>72h
pH >10 (NaOH)Partial THP ring degradation12h

Comparative Reactivity Table

Reactivity trends for tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate versus analogs:

Reaction This Compound N-Boc-Imidazole Analogs Simple Carbamates
Hydrolysis rateModerateSlowFast
THP ring-openingHighN/AN/A
Alkylation yield70–75%50–60%85–90%

Data synthesized from .

Scientific Research Applications

Medicinal Chemistry

tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Key Areas of Research :

  • Enzyme Inhibition : Studies indicate that this compound can inhibit key metabolic enzymes, which may be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary assays have shown effectiveness against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, suggesting its potential in developing new antimicrobial agents.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules, particularly those involving nitrogen-containing heterocycles.

Activity TypeTarget Organism/EnzymeObserved EffectReference
Enzyme InhibitionVarious metabolic enzymesModerate inhibition
AntimicrobialMycobacterium tuberculosisSignificant activity
CytotoxicityCancer cell linesPotential cytotoxic effects

Case Study 1: Antituberculosis Activity

A study evaluated several derivatives similar to this compound for their antituberculosis activity. The results indicated moderate inhibitory concentrations against M. tuberculosis, highlighting its potential as a lead compound for drug development.

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that compounds with structures similar to this compound exhibited significant cytotoxic effects, suggesting applications in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural and functional differences among tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate and analogous compounds:

Compound Name (CAS/Ref) Core Structure Substituents/Modifications Functional Groups Molecular Weight (approx.)
This compound Piperidine THP-carbonyl, Boc Carbamate, carbonyl 300–350
(R)-tert-Butyl 1-(THP-4-yl)pyrrolidin-3-ylcarbamate Pyrrolidine THP, Boc, stereospecific (R-configuration) Secondary amine, carbamate 320
tert-Butyl 4-(phenylcarbamoyl)piperazine-1-carboxylate Piperazine Phenylcarbamoyl, Boc Carbamate, urea 350
tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate Ethyl chain Hydroxyethoxy, Boc Hydroxyl, carbamate 220
(S)-tert-Butyl 2-(azetidin-1-yl)-1-(4-Cl-3-CF3-phenyl)ethylcarbamate Azetidine Chloro-trifluoromethylphenyl, Boc Halogenated aryl, carbamate 400
Key Observations:
  • Heterocycle Variations: Piperidine (6-membered) vs. pyrrolidine (5-membered) vs. azetidine (4-membered) rings influence steric hindrance and conformational flexibility.
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro-trifluoromethylphenyl in ) increase lipophilicity and metabolic stability, whereas hydroxyethoxy groups () improve aqueous solubility.
  • Stereochemistry : The (R)-configuration in pyrrolidine derivatives () may enhance enantioselective interactions with biological targets.
Notes:
  • Boc Protection : A common strategy across all compounds, but reaction conditions vary. For example, THP-linked derivatives require low-temperature Boc addition (e.g., −78°C in ).
  • Coupling Reactions : Piperazine derivatives () employ urea-forming reactions, while halogenated analogs () rely on palladium-catalyzed cross-couplings.
Highlights:
  • Solubility : Hydroxyethoxyethyl derivatives () exhibit superior aqueous solubility due to polar groups, whereas THP and aryl-substituted analogs favor organic solvents.
  • Biological Activity : Piperazine-urea derivatives () show promise in transcriptional regulation, while halogenated azetidines () are tailored for CNS penetration.

Biological Activity

Tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • IUPAC Name : tert-butyl (1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Purity : Approximately 95%
  • Appearance : White to yellow solid

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods typically involve the reaction of tert-butyl carbamate with tetrahydro-2H-pyran derivatives under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential hypoglycemic effects, particularly in the context of diabetes management.

Case Studies and Research Findings

  • Hypoglycemic Activity : Research indicates that compounds similar to this compound can inhibit key enzymes involved in glucose metabolism, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase), leading to reduced blood glucose levels .
  • Neuroprotective Effects : In animal models, derivatives of this compound have shown promise in enhancing memory retention and cognitive function, potentially through modulation of neurotransmitter systems .
  • Anticancer Potential : Some studies suggest that related carbamate derivatives may exhibit anticancer properties by inhibiting tumor growth through mechanisms such as inducing apoptosis in cancer cells or modulating immune responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameMolecular FormulaBiological Activity
Tert-butyl (2-amino-1-(tetrahydro-2H-pyran-3-yl)ethyl)carbamateC₁₂H₂₃N₃O₃Increased biological activity due to amino group
Tert-butyl (S)-1-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propan-2-yloxycarbonic acidC₁₃H₂₅NO₃Enhanced reactivity and potential therapeutic effects
Tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamateC₁₅H₂₅N₃O₃Improved pharmacological properties due to imidazole ring

Q & A

Q. What are the common synthetic routes for tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate?

  • Methodological Answer : A multi-step synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. For example, in analogous compounds, Boc₂O is added dropwise to a solution of the amine precursor in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C), followed by gradual warming to room temperature . Subsequent coupling reactions with halogenated pyrimidines or other electrophiles require catalysts like CuI and Pd(PPh₃)₂Cl₂ in THF, with careful monitoring via TLC or HPLC . Purification often involves column chromatography and solvent extraction (e.g., EtOAC/DCM) .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : To confirm the structure, particularly the Boc group (1.3–1.4 ppm for tert-butyl protons) and pyran ring protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (ESI+) : For molecular weight confirmation (e.g., m/z 469 [M + H]+ observed in related intermediates) .
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at room temperature, protected from light and moisture. Stability studies on similar carbamates indicate decomposition risks under strong acidic/alkaline conditions or prolonged exposure to oxygen . Use desiccants in storage containers and avoid freezing unless explicitly validated.

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized when working with air-sensitive catalysts (e.g., Pd/Cu systems)?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines or gloveboxes to prevent catalyst oxidation .
  • Catalyst Pre-Activation : Pre-mix Pd(PPh₃)₂Cl₂ and CuI in THF for 10–15 minutes to enhance catalytic activity .
  • Solvent Choice : Use degassed THF or DMAc to minimize side reactions. Monitor progress via LC-MS to detect intermediates.

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Impurity Analysis : Check for unreacted starting materials (e.g., residual Boc₂O at δ 1.4 ppm) or rotamers caused by hindered rotation in the carbamate group .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures (e.g., pyran ring protons vs. ethylcarbamate protons) .
  • Alternative Ionization Methods : Use MALDI-TOF or HRMS to confirm molecular ion peaks if ESI+ data is ambiguous .

Q. What strategies are effective for scaling up synthesis while maintaining high purity?

  • Methodological Answer :
  • Flow Chemistry : For Boc protection steps, continuous flow systems reduce exothermic risks and improve yield consistency .
  • Crystallization Optimization : Use solvent mixtures (e.g., hexane/EtOAc) to crystallize the product, avoiding silica gel contamination from column chromatography .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction endpoints during scale-up .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DCM, THF, and EtOAc—common solvents for carbamates. Discrepancies may arise from crystallinity variations (amorphous vs. crystalline forms) .
  • Temperature Gradients : Measure solubility at 25°C and 40°C; some carbamates exhibit inverse temperature-dependent solubility in polar aprotic solvents .

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